4-nitro-2-sulfanylphenol

Description

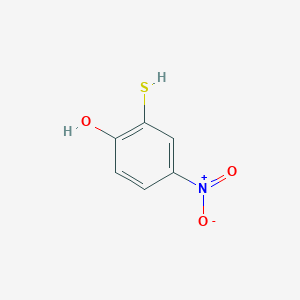

4-Nitro-2-sulfanylphenol (C₆H₅NO₃S) is a nitrophenol derivative featuring a hydroxyl (-OH) group at position 1, a sulfanyl (-SH) group at position 2, and a nitro (-NO₂) group at position 4 on the aromatic ring. This arrangement imparts unique electronic and steric effects. The nitro group, being a strong electron-withdrawing substituent, enhances the acidity of the phenolic -OH group (estimated pKa ~7–8, comparable to para-nitrophenol).

Properties

Molecular Formula |

C6H5NO3S |

|---|---|

Molecular Weight |

171.18 g/mol |

IUPAC Name |

4-nitro-2-sulfanylphenol |

InChI |

InChI=1S/C6H5NO3S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,8,11H |

InChI Key |

DWPJITHBBYXNHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-nitro-2-sulfanylphenol can be synthesized through the nucleophilic substitution reaction of 4-nitrochlorobenzene with a mercapto compound (RSH) in a liquid medium at temperatures ranging from 0 to 120°C . The reaction typically involves the use of a base to facilitate the substitution process.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of monochloromononitrophenols as starting materials. These are reacted with mercapto compounds under controlled conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-nitro-2-sulfanylphenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Reduction: Sodium borohydride (NaBH4) and metal catalysts (Pd, Pt).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

Reduction: 2-Mercapto-4-aminophenol.

Oxidation: Disulfides or sulfonic acids.

Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

4-nitro-2-sulfanylphenol has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-nitro-2-sulfanylphenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-nitro-2-sulfanylphenol with structurally or functionally analogous compounds from the evidence, focusing on substituent effects, physical properties, and reactivity.

Functional Group and Substituent Positioning

- 4-Nitrobenzenesulfonamide (C₆H₆N₂O₄S): Features a para-nitro group and a sulfonamide (-SO₂NH₂) group. The sulfonamide is less acidic than a phenolic -OH but more polar, contributing to its higher melting point (178–183°C) .

- 4-Nitrobenzenesulfonic Acid (C₆H₅NO₅S): Contains a para-nitro group and a sulfonic acid (-SO₃H) group. The -SO₃H group is highly acidic (pKa ~1) and hydrophilic, leading to a lower melting point (105–112°C) compared to sulfonamides .

- N-(2-Chlorophenyl)-4-nitrobenzenesulfonamide : Synthesized from 4-nitrobenzenesulfonyl chloride and 2-chloroaniline, this compound highlights the reactivity of sulfonyl chlorides with amines. The chloro and nitro groups enhance electrophilic substitution resistance .

- N-(4-Methoxyphenyl)-2-nitroaniline (C₁₃H₁₂N₂O₃): Demonstrates the electronic effects of nitro (meta-directing) and methoxy (para-directing) groups. The methoxy group reduces acidity compared to nitrophenols .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Acidity (pKa) |

|---|---|---|---|---|

| This compound* | 171.17 | N/A | -OH, -SH, -NO₂ | ~7–8 (estimated) |

| 4-Nitrobenzenesulfonamide | 202.19 | 178–183 | -SO₂NH₂, -NO₂ | ~10 (sulfonamide) |

| 4-Nitrobenzenesulfonic Acid | 203.17 | 105–112 | -SO₃H, -NO₂ | ~1 (sulfonic acid) |

| 2-Chloro-4-phenylphenol | 204.65 | N/A | -OH, -Cl, -C₆H₅ | ~8–9 (phenolic) |

*Estimated values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.